![molecular formula C18H20N2O2S B213739 N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMT belongs to the class of benzothiophene derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of AMT is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. AMT has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
AMT has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, AMT has been found to modulate the activity of several enzymes and receptors in the brain. Additionally, AMT has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMT in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, AMT is readily available and relatively inexpensive compared to other research chemicals. However, one of the limitations of using AMT is its relatively low potency, which may make it less suitable for certain types of experiments.
Future Directions
There are several potential future directions for research on AMT. One area of interest is its potential as a treatment for addiction. Several studies have demonstrated that AMT may have potential applications in the treatment of addiction to drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of AMT and to identify potential new therapeutic applications. Finally, there is a need for further research on the safety and toxicity of AMT, particularly with respect to long-term use.
Synthesis Methods
The synthesis of AMT involves the reaction of 4-acetylaminoacetophenone with 2-bromo-3-methylthiophene in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of AMT has been reported in several research articles and is considered to be a relatively straightforward process.
Scientific Research Applications
AMT has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is its potential as an antidepressant. Several studies have demonstrated that AMT exhibits antidepressant-like effects in animal models of depression. Additionally, AMT has been found to have potential applications in the treatment of anxiety, pain, and addiction.
properties
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)20(2)14-9-7-13(8-10-14)19-18(22)16-11-23-17-6-4-3-5-15(16)17/h7-11H,3-6H2,1-2H3,(H,19,22) |
InChI Key |
JJHGJOJZXGBPIB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Origin of Product |
United States |
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